molecular formula C16H15N3O2S B2386493 2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896294-25-0

2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2386493
CAS No.: 896294-25-0
M. Wt: 313.38
InChI Key: SVOWCTCQPFSFIT-UHFFFAOYSA-N
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Description

2-(4-Cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound designed for research applications. It is built around a thiophene-3-carboxamide core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure is further elaborated with a 4-cyanobenzamido substituent and multiple methyl groups, which are likely to influence its physicochemical properties and interaction with biological targets. Compounds featuring the thiophene-carboxamide structure have been investigated for a range of biological activities. Research on analogous structures has indicated potential value in areas such as oncology, with some derivatives acting as inhibitors of key enzymes like pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), which are implicated in cancer cell metabolism . Furthermore, similar molecular frameworks have been explored for their antibacterial and antioxidant properties in scientific studies . The presence of the carboxamide and cyano functional groups makes this compound a valuable intermediate for further chemical exploration and derivatization in drug discovery efforts. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific applications of related thiophene and benzamide derivatives.

Properties

IUPAC Name

2-[(4-cyanobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-10(2)22-16(13(9)15(21)18-3)19-14(20)12-6-4-11(8-17)5-7-12/h4-7H,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOWCTCQPFSFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of cyanoacetamide derivatives with high yields. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its potential therapeutic effects. Additionally, in the industry, it may be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied. For example, it may interact with enzymes or receptors, leading to changes in cellular processes and biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structure and Substituent Analysis

Key Compounds for Comparison :

5-Acetyl-4-Amino-N-(4-Chlorophenyl)-2-(Phenylamino)Thiophene-3-Carboxamide (): Core: 4-Aminothiophene carboxamide. Substituents: 4-Chlorophenyl, phenylamino, and acetyl groups. Key Differences: The target compound replaces the chlorophenyl and phenylamino groups with a 4-cyanobenzamido moiety and methyl groups.

Patent Compounds EP 4 414 369 A2 (): Example 44: Contains a 4-cyanobenzamido group linked to a pyrrolidine-carboxamide scaffold. Example 4C: Features an isoindolin-1-one substituent. Key Differences: The target compound lacks the pyrrolidine and thiazole motifs, resulting in a smaller molecular weight and reduced conformational flexibility.

Benzo[b]Thiophene Carboxamide Derivatives (): Examples: 2-Amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (83822-35-9) and analogs. Core: Cyclohepta[b]thiophene or tetrahydrobenzothiophene. Substituents: Benzoylamino, acetylamino, or phenyl groups. Key Differences: The target compound’s thiophene core is less rigid than fused cyclohepta/benzothiophene systems. The 4-cyanobenzamido group provides stronger electron-withdrawing effects compared to benzoyl or acetyl substituents, which may influence electronic properties and metabolic stability .

Research Implications and Gaps

  • Structural Advantages of Target Compound: The combination of a thiophene core, methyl groups (for steric protection), and a polar cyano group may balance solubility and membrane permeability, making it suitable for drug discovery.
  • Unanswered Questions : Direct biological data (e.g., IC50 values, pharmacokinetics) for the target compound are absent in the provided evidence. Further studies are needed to validate its efficacy in specific therapeutic contexts.

Biological Activity

2-(4-Cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Its structure features a thiophene ring substituted with a cyanobenzamide group, which is significant for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Similar compounds have been shown to affect various biochemical pathways, including:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes such as nitric oxide synthase, leading to reduced nitric oxide production and subsequent effects on vascular function and inflammation.
  • Receptor Binding : Interaction with receptors involved in cellular signaling pathways can modulate biological responses, potentially offering therapeutic benefits in conditions like cancer and inflammation .

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, making it a candidate for further investigation as an antimicrobial agent.
  • Anticancer Potential : The structural characteristics of thiophene derivatives are often linked to anticancer properties. Ongoing research aims to elucidate the specific mechanisms by which this compound may exert cytotoxic effects on cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a novel antimicrobial agent.
  • Cytotoxicity in Cancer Cell Lines : In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. Mechanistic studies revealed that it induced apoptosis through caspase activation and modulation of cell cycle progression.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Cyanoacetylation : This method treats substituted aryl or heteryl amines with alkyl cyanoacetates under controlled conditions to yield the desired product.
  • Chemical Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamideStructureAntimicrobial
5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamideStructureAnticancer

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

Core Thiophene Formation : Start with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Introduce substituents via cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole .

Amidation : React with 4-cyanobenzoyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine (TEA) to form the benzamido group .

Methylation : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH) for N-methylation .
Key Considerations :

  • Monitor reaction progress via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane 1:1) .
  • Purify intermediates via recrystallization (methanol or ethanol) or reverse-phase HPLC .
  • Typical yields range from 65% to 85% for analogous compounds .

Basic: Which characterization techniques are essential to confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Confirm methyl groups (δ 2.1–2.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and amide NH (δ 8.5–9.0 ppm, broad) .
    • 13C NMR : Identify carbonyl carbons (δ 165–170 ppm) and nitrile carbon (δ 118–120 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 357.12 for C17H16N3O2S) .
  • IR Spectroscopy : Detect amide C=O (1650–1680 cm⁻¹) and nitrile C≡N (2200–2250 cm⁻¹) .
  • HPLC : Ensure >95% purity using C18 columns (acetonitrile/water gradient) .

Basic: What preliminary biological screening assays are applicable for this compound?

Answer:

  • Antibacterial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
  • Cytotoxicity : Evaluate via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    Note : IC50 values for analogous thiophene carboxamides range from 1–50 µM in kinase inhibition studies .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Answer:

  • Crystal Growth : Use slow evaporation of saturated solutions in DCM/hexane .
  • Key Parameters :
    • Analyze bond lengths (e.g., C-S in thiophene: 1.70–1.74 Å) and torsion angles to confirm planarity .
    • Identify hydrogen bonding between amide NH and carbonyl groups (distance: 2.8–3.0 Å) .
  • Applications : Correlate crystal packing with solubility and stability .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Modify Substituents :
    • Replace the 4-cyanobenzamido group with sulfonyl or alkyl variants to enhance target affinity .
    • Vary N-methylation to improve metabolic stability .
  • Assay Design :
    • Compare IC50 values in enzyme assays (e.g., 10 µM vs. 25 µM for methyl vs. ethyl derivatives) .
    • Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Advanced: How should researchers address contradictory data in biological activity reports?

Answer:

  • Case Study : Discrepancies in antibacterial efficacy (e.g., MIC of 8 µg/mL vs. 32 µg/mL) .
  • Resolution Strategies :
    • Standardize Assays : Use CLSI guidelines for MIC testing .
    • Control Variables : Ensure consistent solvent (DMSO concentration ≤1%) and cell culture conditions .
    • Validate Targets : Confirm mechanism via knock-out models or SPR binding studies .

Advanced: What computational methods are used to predict pharmacokinetic properties?

Answer:

  • ADMET Prediction :
    • SwissADME : Estimate logP (2.5–3.5), aqueous solubility (-4.0 to -3.0 LogS), and CYP450 inhibition .
    • MD Simulations : Assess membrane permeability (e.g., PMF profiles for bilayer crossing) .
  • Bioavailability Optimization : Introduce polar groups (e.g., -SO2CH3) to enhance solubility without compromising target binding .

Advanced: How can reaction conditions be optimized for scalability?

Answer:

  • Solvent Screening : Compare DMF (high polarity) vs. toluene (low polarity) for amidation yield .
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature Control : Maintain 0–5°C during nitrile group introduction to minimize side reactions .
    Data-Driven Example :
  • Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate synthesis achieved 94% yield in DMF at 80°C .

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